molecular formula C27H31N5O3 B11132231 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11132231
M. Wt: 473.6 g/mol
InChI Key: WSWAHGRFVHWMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple functional groups, including an imino group, a methyl group, an oxo group, and a phenylethyl group

Preparation Methods

The synthesis of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the tricyclic core structure, followed by the introduction of the various functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form different oxidation states.

    Reduction: The imino group can be reduced to an amine group under suitable conditions.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:

Properties

Molecular Formula

C27H31N5O3

Molecular Weight

473.6 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H31N5O3/c1-17(2)35-14-8-13-31-24(28)21(26(33)29-19(4)20-9-6-5-7-10-20)15-22-25(31)30-23-12-11-18(3)16-32(23)27(22)34/h5-7,9-12,15-17,19,28H,8,13-14H2,1-4H3,(H,29,33)

InChI Key

WSWAHGRFVHWMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC(C)C4=CC=CC=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.